molecular formula C17H19NO2 B7586594 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

Numéro de catalogue: B7586594
Poids moléculaire: 269.34 g/mol
Clé InChI: QZMPYGGGLGUKEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2002 by researchers at the University of Michigan. Since then, the compound has been widely studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders.

Mécanisme D'action

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain, stress, and mood, and its activation has been associated with dysphoria and aversive effects. This compound blocks the kappa opioid receptor, leading to an increase in the release of dopamine and other neurotransmitters that are involved in reward and positive reinforcement.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the rewarding effects of opioids and cocaine, suggesting that it may be useful in the treatment of addiction. This compound has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the kappa opioid receptor.

Avantages Et Limitations Des Expériences En Laboratoire

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for precise modulation of this receptor in animal models. This compound has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, this compound has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Orientations Futures

There are several future directions for research on 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone. One area of interest is the potential use of this compound in the treatment of addiction, particularly to opioids and cocaine. Further studies are needed to determine the optimal dosing and administration of this compound for these indications. Another area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Future studies should investigate the mechanisms underlying the antidepressant and anxiolytic effects of this compound, and explore its potential use in combination with other therapies. Finally, further optimization of the synthesis method for this compound may lead to improvements in yield and purity, and facilitate its use in clinical studies.

Méthodes De Synthèse

The synthesis of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone involves several steps, including the condensation of 3-amino-1-cyclobutanecarboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the procedure have been reported in the literature.

Applications De Recherche Scientifique

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. This compound has been investigated for its potential use in the treatment of addiction, particularly to opioids and cocaine. It has also been studied for its potential antidepressant and anxiolytic effects.

Propriétés

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(14-9-20-15-4-2-1-3-12(14)15)18-8-13-10-5-6-11(7-10)16(13)18/h1-4,10-11,13-14,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPYGGGLGUKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2N(C3)C(=O)C4COC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.